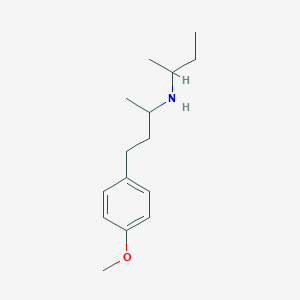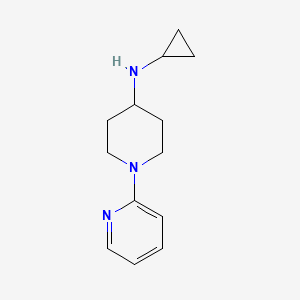![molecular formula C15H18N2O2S B7558094 3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide, commonly known as Dibenzyl sulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been found to have a variety of biological activities, including antibacterial, antifungal, and antitumor properties.
Mechanism of Action
The mechanism of action of Dibenzyl sulfonamide is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the body fluids. This decrease in pH can have a variety of effects on the body, including the inhibition of bacterial and fungal growth and the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
Dibenzyl sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, Dibenzyl sulfonamide has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dibenzyl sulfonamide in lab experiments is its diverse biological activities. It has been found to have antibacterial, antifungal, antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for a variety of research applications. However, one of the limitations of using Dibenzyl sulfonamide is its potential toxicity. It has been found to have toxic effects on some cell types, which may limit its use in certain research applications.
Future Directions
There are several future directions for the research on Dibenzyl sulfonamide. One of the main areas of research is the development of new antibiotics and antifungal agents based on the structure of Dibenzyl sulfonamide. Another area of research is the development of new anticancer drugs based on the antitumor properties of Dibenzyl sulfonamide. In addition, research on the mechanism of action of Dibenzyl sulfonamide may lead to the development of new drugs that target carbonic anhydrase and other enzymes involved in the regulation of acid-base balance in the body.
Synthesis Methods
The synthesis of Dibenzyl sulfonamide can be achieved through a multistep process. The first step involves the reaction of 3,4-dimethylbenzylamine with benzene sulfonyl chloride in the presence of a base to form the intermediate compound 3,4-dimethylbenzylsulfonyl chloride. The second step involves the reaction of this intermediate compound with ammonia to form Dibenzyl sulfonamide. The overall yield of this synthesis method is around 70%.
Scientific Research Applications
Dibenzyl sulfonamide has been widely used in scientific research due to its diverse biological activities. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Dibenzyl sulfonamide has also been found to have antitumor properties, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
3-[(3,4-dimethylphenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-6-7-13(8-12(11)2)10-17-14-4-3-5-15(9-14)20(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGAAFQYMCHPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)
![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)

![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)
![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)